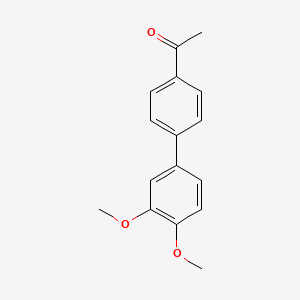

![molecular formula C19H22N4O4S B2406897 2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester CAS No. 371233-91-9](/img/structure/B2406897.png)

2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the methyl and benzyl groups, and the formation of the ester linkage. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine ring and various substituents. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of an acid or base . The benzylic position could also be reactive, undergoing reactions such as free radical bromination or nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, we can expect that it would have the typical properties of an organic compound with aromatic rings and ester groups .Scientific Research Applications

Anticancer Activity

The compound shows promise in cancer research. A study designed and synthesized analogues of this compound, which demonstrated significant inhibition activity against human breast cancer cell lines, comparable to the reference drug doxorubicin (Hayallah, 2017).

Stereoselective Hydrolysis

Research into the stereoselective hydrolysis of related esters reveals insights into chiral resolution, which is essential in developing enantiomerically pure pharmaceuticals (Azzolina et al., 1996).

Synthesis and Theoretical Studies

Studies have focused on the synthesis of similar compounds for analyzing their spectroscopic and structural features, contributing to the understanding of their chemical behavior and potential applications (Fakhri & Yousefi, 2000).

Rearrangements and Transformations

Research on the rearrangements of structurally similar esters provides valuable insights into their chemical transformations, which is crucial for developing new synthetic routes and derivatives (Kim, 1986).

Novel Ring Systems Synthesis

Studies have been conducted on synthesizing new ring systems, including thiadiazepino-purines, derived from similar compounds. This research expands the chemical diversity and potential applications of these molecules (Hesek & Rybár, 1994).

Polyamide Synthesis

The compound has been used in synthesizing polyamides containing theophylline and thymine, indicating its utility in polymer chemistry (Hattori & Kinoshita, 1979).

Oxamide Rearrangement

Research on the rearrangement of related compounds has led to the discovery of novel rearrangements, contributing to the understanding of their reactivity and potential for creating new compounds (PeetNorton et al., 1980).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, some indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives, which share a similar structure, can influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Compounds with similar structures have shown a variety of biological activities, indicating that they can have diverse molecular and cellular effects .

Properties

IUPAC Name |

methyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-11-7-6-8-13(9-11)10-23-14-15(21(3)19(26)22(4)16(14)24)20-18(23)28-12(2)17(25)27-5/h6-9,12H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHCFTBAOPNJIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C(=O)OC)N(C(=O)N(C3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)

![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)

![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)

![Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2406834.png)

![4-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-butylbenzamide](/img/structure/B2406835.png)

![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)